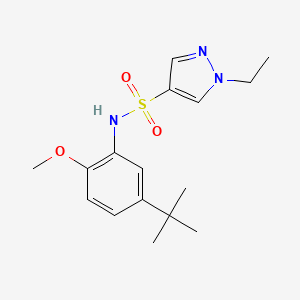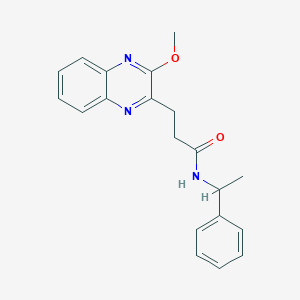![molecular formula C15H19N5O2S B5442401 N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B5442401.png)
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as AMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modulator of transient receptor potential melastatin 8 (TRPM8) channels, which are involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide acts as a competitive antagonist of TRPM8 channels, which means that it binds to the same site as the natural ligands of the channel and blocks their activity. Specifically, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide binds to the pore-forming region of the channel and prevents the influx of calcium ions into the cell. This mechanism of action has been confirmed by electrophysiological recordings and molecular docking studies, which show that N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has a high affinity and selectivity for TRPM8 channels.
Biochemical and Physiological Effects:
The blockade of TRPM8 channels by N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has several biochemical and physiological effects, depending on the cell type and tissue context. In sensory neurons, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can reduce the sensitivity to cold and menthol stimuli, which are mediated by TRPM8 channels. This effect can be beneficial for patients with chronic pain or neuropathic disorders, as it can alleviate the hypersensitivity to cold and other sensory stimuli. In prostate cancer cells, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can inhibit the proliferation and migration of the cells, which suggests a potential role in cancer therapy. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can modulate the release of neurotransmitters and cytokines in various cell types, which can affect the communication between cells and the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has several advantages as a tool compound for scientific research, such as its high potency, selectivity, and stability. N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can be easily synthesized and purified in large quantities, which makes it suitable for high-throughput screening and biochemical assays. However, there are also some limitations to the use of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide in lab experiments, such as its potential off-target effects and the lack of in vivo data. In addition, the interpretation of the results obtained with N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide should be cautious, as TRPM8 channels can have complex and context-dependent functions.
Orientations Futures
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide and TRPM8 channels, such as:
- Investigating the role of TRPM8 channels in other physiological processes and diseases, such as inflammation, cardiovascular function, and diabetes.
- Developing more potent and selective TRPM8 channel modulators, based on the structure-activity relationship of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide and other compounds.
- Studying the regulation and interaction of TRPM8 channels with other ion channels, receptors, and signaling pathways, to understand the complexity of their functions.
- Validating the therapeutic potential of TRPM8 channel modulators in preclinical and clinical studies, for various indications such as pain, cancer, and neurological disorders.
- Exploring the use of TRPM8 channel modulators as research tools for investigating the molecular mechanisms of other ion channels and membrane proteins.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide involves several steps, including the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-N-[4-(acetylamino)phenyl]butanamide in the presence of a base, followed by the removal of the protecting group with a strong acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and validated by various research groups, and the purity and yield of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can be controlled by adjusting the reaction conditions.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used as a tool compound to investigate the physiological and pathological roles of TRPM8 channels in various cell types and tissues. For example, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can selectively inhibit the cold and menthol sensitivity of TRPM8 channels in sensory neurons, which has implications for pain management and sensory perception. N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide can also modulate the activity of TRPM8 channels in prostate cancer cells, which suggests a potential therapeutic target for cancer treatment. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used to study the molecular mechanisms of TRPM8 channel gating and regulation, which can provide insights into the design of novel channel modulators.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-4-13(23-15-19-16-9-20(15)3)14(22)18-12-7-5-11(6-8-12)17-10(2)21/h5-9,13H,4H2,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJUOWVRPIJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)

![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5442377.png)
![(1R*,2R*,6S*,7S*)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5442382.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5442385.png)

![2-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5442409.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5442411.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5442413.png)
![7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5442414.png)